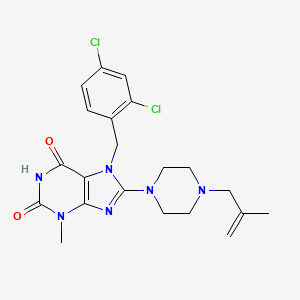
1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride, also known as FDPP, is an important chemical compound that is widely used in the fields of scientific research and lab experiments. FDPP is a pyrazol-4-amine derivative that has been found to possess various biochemical and physiological effects, as well as a range of applications in various scientific research fields. This article will provide an overview of FDPP, discussing its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Pyrazole Derivatives The synthesis of pyrazole derivatives, including compounds related to 1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride, has been explored in several studies. One study detailed the synthesis of azo Schiff bases of pyrazole derivatives using the condensation reaction. The synthesized compounds were characterized using various spectroscopic methods, and theoretical calculations were also performed to support the experimental data (Özkınalı et al., 2018). Another study focused on the diversity synthesis of pyrimido[4,5-b][1,6]naphthyridine and its derivatives under microwave irradiation, demonstrating the method's advantages in terms of short synthetic routes, operational simplicity, and safety for small-scale fast synthesis (Han et al., 2009).
Chemical Structure and Reactivity
Structural Analyses and Chemical Properties The structural and chemical properties of pyrazole derivatives, including compounds like this compound, have been extensively studied. One investigation described the molecular structure and interactions of novel fluorescent Schiff base derivatives of 4-aminoantipyrine, focusing on their large Stokes shifts and dual emission properties. The study involved X-ray analysis, molecular interaction analysis, and density functional theory (DFT) calculations (Alam et al., 2015). In another study, the crystal structure and chemical reactivity of dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate were examined, revealing important insights into the compound's stability and molecular interactions (Xiao & Zhao, 2009).
Biomedical Applications
Anticancer and Antibacterial Activities Several studies have highlighted the biomedical applications of pyrazole derivatives, which may have relevance to this compound. For instance, the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives were reported, with the compounds showing inhibitory activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014). Additionally, the synthesis and antibacterial activities of further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were explored, revealing that some derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.2ClH/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(13)6-10;;/h3-6H,7,14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLDQVTJJQSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3002337.png)
![Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B3002340.png)
![(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B3002343.png)





![(Z)-2-(4-ethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B3002350.png)




